molecular formula C18H12O7 B1206779 Versicolorin B CAS No. 4331-22-0

Versicolorin B

Cat. No. B1206779
CAS RN: 4331-22-0
M. Wt: 340.3 g/mol
InChI Key: BABJNKGTTYCTOO-ULCDLSAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Versicolorin B is an organic heteropentacyclic compound that is 2,3,3a,12a-tetrahydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione carrying three hydroxy substituents at positions 4, 6 and 8. It has a role as an Aspergillus metabolite. It is an organic heteropentacyclic compound, a cyclic acetal, a polyphenol and a member of p-quinones. It is a conjugate acid of a versicolorin B(1-).

Scientific Research Applications

  • Aflatoxin Warning and Safety Sorting :

    • Versicolorin A (a precursor of aflatoxin B1 and closely related to Versicolorin B) is used as an indicator of aflatoxin B1 presence, even when aflatoxin is not detectable. A novel method using near-infrared spectroscopy has been developed for detecting Versicolorin A in maize, which is rapid, accurate, solvent-free, and requires no sample pretreatment (Zheng et al., 2020).
  • Cytotoxicity and Genotoxicity Studies :

    • Versicolorin B, as a furofuran precursor of aflatoxins, has been studied for its cytotoxic and genotoxic effects on human adenocarcinoma lung cells. The study provides insights into the potential health risks posed by exposure to Versicolorin B (Jakšić et al., 2012).
  • Biogenesis Studies :

    • Research has been conducted to understand the biogenesis of Versicolorin B using isotopic labeling and NMR, which supports the polyketide hypothesis for its biosynthesis (Berger & Jadot, 2010).
  • Biogas Production Enhancement :

    • The fungus Trametes versicolor has been utilized for corn silage pretreatment to increase biogas productivity in anaerobic co-digestion with cow manure. This application is significant for enhancing renewable energy production (Tišma et al., 2018).
  • Cancer Therapy Research :

    • Coriolus versicolor extracts have shown potential in cancer therapy, specifically in inducing apoptosis in leukemia and lymphoma cells. This points to possible therapeutic applications for Versicolorin B and related compounds (Lau et al., 2004).
  • Role in Mycotoxin Biosynthesis :

    • The relationship of Versicolorin B with other mycotoxins like dothistromin has been studied, providing insights into the biosynthesis pathways of various mycotoxins and their roles in plant-fungus interactions (Bradshaw & Zhang, 2006).
  • Environmental Remediation :

    • Trametes versicolor has been used in the remediation of sewage sludge for pharmaceutical degradation, highlighting the fungus's potential in environmental cleanup processes (Rodríguez-Rodríguez et al., 2012).
  • Immunomodulatory Effects :

    • Research on Trametes versicolor polysaccharides in cancer therapy has revealed their immunostimulatory effects, which can be significant in developing adjunct cancer treatments (Habtemariam, 2020).

properties

CAS RN

4331-22-0

Product Name

Versicolorin B

Molecular Formula

C18H12O7

Molecular Weight

340.3 g/mol

IUPAC Name

(4S,8R)-2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione

InChI

InChI=1S/C18H12O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h3-5,7,18-20,23H,1-2H2/t7-,18+/m0/s1

InChI Key

BABJNKGTTYCTOO-ULCDLSAGSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

SMILES

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Canonical SMILES

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Other CAS RN

16049-49-3

synonyms

versicolorin B
versicolorin C
vesicolorin B, (+-)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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